4-cyclopentyl-3-(1-((2,4-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentyl group, a difluorobenzenesulfonyl group, a piperidinyl group, and a triazolone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: These compounds are known for their selective inhibition of protein kinase B (Akt) and have potential as antitumor agents.
1-PIPERIDIN-4-YL-PYRROLIDIN-2-ONE: This compound is used in various scientific research applications and has a simpler structure compared to 4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE.
Uniqueness
What sets 4-CYCLOPENTYL-3-[1-(2,4-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24F2N4O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H24F2N4O3S/c1-23-19(26)25(15-4-2-3-5-15)18(22-23)13-8-10-24(11-9-13)29(27,28)17-7-6-14(20)12-16(17)21/h6-7,12-13,15H,2-5,8-11H2,1H3 |
InChI Key |
BPCFNEDFSXUZJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)C4CCCC4 |
Origin of Product |
United States |
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